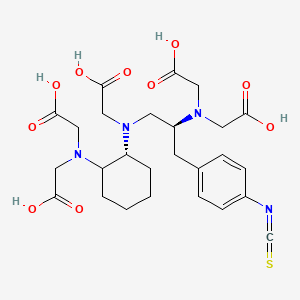

Chx-A dtpa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

142434-84-2 |

|---|---|

Molecular Formula |

C26H34N4O10S |

Molecular Weight |

594.6 g/mol |

IUPAC Name |

2-[[(1R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid |

InChI |

InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21?/m0/s1 |

InChI Key |

QZVREUUCWLULJM-MCOCGALXSA-N |

SMILES |

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Isomeric SMILES |

C1CCC([C@@H](C1)N(C[C@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Canonical SMILES |

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |

Synonyms |

(1alpha(R*),2beta)-(+-) of N-(2-amino-3-(4-isothiocyanatophenyl)propyl)cyclohexane-1,2-diamine-N,N',N',N'',N''-pentaacetic acid 2-(p-isothiocyanatobenzyl)-cyclohexyl-DTPA 2-(p-SCN-Bz)-cyclohexyl-DTPA CHX-A DTPA CHX-A' CHX-A'' CHX-B DTPA CHX-B' CHX-B'' N-(2-amino-3-(4-isothiocyanatophenyl)propyl)cyclohexane-1,2-diamine-N,N',N',N'',N''-pentaacetic acid SCN-Bz-CHX-DTPA SCN-CHX-B |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Chx-A"-DTPA: A Technical Guide for Researchers

An In-depth Examination of a Third-Generation Bifunctional Chelator for Advanced Radiopharmaceuticals

Chx-A"-DTPA ([(R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid) has emerged as a cornerstone in the development of targeted radiopharmaceuticals. This third-generation acyclic bifunctional chelator offers significant advantages over its predecessors, primarily owing to a key structural modification: the incorporation of a trans-1,2-cyclohexane ring into the diethylenetriaminepentaacetic acid (DTPA) backbone. This guide provides a comprehensive overview of its mechanism of action, supported by experimental data and protocols, to inform researchers and professionals in drug development.

The Chelation Mechanism: A Structurally Reinforced Cage for Radiometals

The primary function of Chx-A"-DTPA is to form highly stable complexes with a variety of diagnostic and therapeutic radionuclides. Its mechanism of action is rooted in its sophisticated molecular architecture, which facilitates the secure chelation of radiometals.

Chx-A"-DTPA is a multidentate ligand, featuring eight potential donor atoms: three nitrogen atoms from the diamine backbone and five oxygen atoms from the carboxylate groups.[1] This array of donor atoms envelops the radiometal, forming a robust, cage-like coordination complex. The defining feature of Chx-A"-DTPA is the trans-cyclohexyl group, which imparts rigidity to the ligand's backbone.[1] This structural constraint "pre-organizes" the donor atoms into a favorable conformation for metal binding, a key factor contributing to the enhanced kinetic inertness and thermodynamic stability of its radiometal complexes compared to more flexible, linear chelators like DTPA.[1] This rigidity also sterically hinders the complex, making it less susceptible to dissociation by competing ligands or endogenous metal ions in vivo.[1]

This enhanced stability is crucial for the safety and efficacy of radiopharmaceuticals, as it minimizes the premature release of radionuclides, which could otherwise lead to off-target toxicity.[1]

Applications in Radiopharmaceutical Development

Chx-A"-DTPA is a versatile tool for the development of radiopharmaceuticals for both diagnostic imaging (SPECT and PET) and targeted radionuclide therapy. It has been successfully used to chelate a wide range of radiometals, including:

Its utility lies in its "bifunctional" nature. One functional end is the powerful chelating moiety that securely holds the radionuclide. The other end is a reactive group, typically an isothiocyanate (-NCS) or a maleimide, which allows for covalent conjugation to biomolecules such as monoclonal antibodies, antibody fragments, or peptides.[1][2] This conjugation enables the targeted delivery of the radionuclide to specific cells or tissues, such as tumors that overexpress a particular antigen.

Quantitative Data Summary

The performance of Chx-A"-DTPA in forming stable radioimmunoconjugates has been extensively documented. The following tables summarize key quantitative data from various studies.

| Radionuclide | Biomolecule | Radiolabeling Yield (Crude) | Radiolabeling Conditions | Reference |

| ⁹⁰Y | Trastuzumab | >95% | 15 min, Room Temperature | [3][5] |

| ⁹⁰Y | Trastuzumab | ~96% | 60 min, 37°C | [1] |

| ¹¹¹In | Trastuzumab | >95% | 30 min, Room Temperature | [6] |

| ¹¹¹In | hu5A10 | >85% | Not specified | [7] |

| ¹⁷⁷Lu | Bevacizumab | 74% (incomplete) | 10 min, Room Temperature | [8] |

| ⁶⁷Ga | Trastuzumab | 92.5% ± 2.1% | Not specified | [9] |

| ⁶⁸Ga | DUPA-Pep | >95% | 1 min (72 nM peptide), Room Temperature | [10] |

| ⁸⁶Y | Antibody Fragments | 82-96% | Not specified | [4] |

| ⁸⁹Zr | Pertuzumab | Not specified | 10 min, pH 4.5 | [2] |

Table 1: Radiolabeling Efficiency of Chx-A"-DTPA Conjugates.

| Radioimmunoconjugate | Medium | Stability (Time) | Reference |

| ⁹⁰Y-CHX-A"-DTPA-trastuzumab | Human Serum | 87.1 ± 0.9% (96 h) | [1][3] |

| ¹¹¹In-CHX-A"-DTPA-MORAb-009 | Not specified | Not specified | [11] |

| ¹⁷⁷Lu-CHX-A"-DTPA-p-Bn-SA-mAb | Human Serum | >94% (15 days) | [8] |

| ¹⁷⁷Lu-CHX-A"-DTPA-p-Bn-SA-mAb | PBS | >92% (15 days) | [8] |

| ⁶⁷Ga-CHX-A"-DTPA-trastuzumab | Human Serum | 81% ± 1.8% (24 h) | [9] |

| ⁶⁷Ga-CHX-A"-DTPA-trastuzumab | PBS | >91% ± 2.6% (24 h) | [9] |

Table 2: In Vitro Stability of Chx-A"-DTPA Radioimmunoconjugates.

| Radioimmunoconjugate | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |

| ⁹⁰Y-CHX-A"-DTPA-trastuzumab | SKOV3 Ovarian Cancer | 42.3 ± 4.0 | 72 h | [3][5] |

| ¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C | SKOV-3 | 17.3 ± 4.8 | 4 h | [5] |

| ⁸⁶Y/¹¹¹In-CHX-A"-DTPA-IgG | LNCaP | 24.1 | 48 h | [4] |

Table 3: In Vivo Tumor Uptake of Chx-A"-DTPA Radioimmunoconjugates.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synopses of key experimental protocols involving Chx-A"-DTPA.

Conjugation of Chx-A"-DTPA to Antibodies

Objective: To covalently link the Chx-A"-DTPA chelator to a monoclonal antibody.

Protocol (Isothiocyanate Chemistry):

-

Prepare the antibody in a suitable buffer, typically a borate or carbonate buffer with a pH of 8.5-9.5, to facilitate the reaction with the isothiocyanate group.

-

Dissolve the p-SCN-Bn-Chx-A"-DTPA in a small volume of an organic solvent like DMSO.

-

Add the dissolved chelator to the antibody solution at a specific molar ratio (e.g., 10:1 chelator:antibody).

-

Incubate the reaction mixture for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C).

-

Purify the resulting immunoconjugate to remove unconjugated chelator using methods such as size-exclusion chromatography (e.g., PD-10 column) or dialysis.[1][6][7]

-

Determine the number of chelators conjugated per antibody molecule using techniques like spectrophotometric assays or mass spectrometry.[6][11]

Radiolabeling of Chx-A"-DTPA-Antibody Conjugates

Objective: To chelate a radionuclide with the Chx-A"-DTPA-antibody conjugate.

Protocol (Example with ⁹⁰Y):

-

Prepare the Chx-A"-DTPA-antibody conjugate in a metal-free buffer, such as ammonium acetate buffer (pH 5.5-7.0).[1]

-

Add the radionuclide (e.g., ⁹⁰YCl₃) to the conjugate solution.

-

Incubate the reaction mixture at room temperature or 37°C for a duration ranging from 15 to 60 minutes.[1][3]

-

Quench the reaction by adding a solution of a strong chelator like DTPA or EDTA to scavenge any unbound radionuclide.[1]

-

Determine the radiochemical purity using methods like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[1]

-

If necessary, purify the radiolabeled conjugate using size-exclusion chromatography to remove any remaining free radionuclide.[1]

In Vitro Stability Assay

Objective: To assess the stability of the radiolabeled immunoconjugate in a biologically relevant medium.

Protocol:

-

Incubate the radiolabeled immunoconjugate in human serum or phosphate-buffered saline (PBS) at 37°C for various time points (e.g., 24, 48, 96 hours, or longer).[1][8][9]

-

At each time point, analyze an aliquot of the mixture by a suitable method (e.g., iTLC, HPLC, or size-exclusion chromatography) to separate the intact radioimmunoconjugate from any released radionuclide.

-

Quantify the percentage of radioactivity associated with the antibody to determine the stability of the complex over time.

In Vivo Biodistribution Study

Objective: To evaluate the distribution and tumor-targeting of the radiolabeled immunoconjugate in an animal model.

Protocol:

-

Administer a known amount of the radiolabeled immunoconjugate to tumor-bearing mice via intravenous injection.[1][3][12]

-

At predetermined time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize a cohort of animals.[3][12]

-

Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and tumor uptake.[3]

Visualizing the Core Concepts

To further elucidate the mechanism and application of Chx-A"-DTPA, the following diagrams illustrate key relationships and workflows.

References

- 1. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeling of CHX-A″-DTPA-Antibody Conjugates with [89Zr]ZrCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Evaluation of a maleimido derivative of CHX-A” DTPA for site-specific labeling of Affibody molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. AAZTA5-squaramide ester competing with DOTA-, DTPA- and CHX-A″-DTPA-analogues: Promising tool for 177Lu-labeling of monoclonal antibodies under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production and Preclinical evaluation of the 67Ga-CHX-A-DTPA-trastuzumab for HER2+ breast cancer SPECT Imaging [rpe.kntu.ac.ir]

- 10. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 111In-Labeled CHX-A''-DTPA–conjugated MORAb-009, a chimeric monoclonal antibody directed against mesothelin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chx-A"-DTPA for Radiopharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of radiopharmaceutical development, the choice of a bifunctional chelator is paramount to the successful design of targeted diagnostic and therapeutic agents. The chelator's role is to securely sequester a radiometal and provide a stable linkage to a targeting biomolecule, such as a monoclonal antibody or a peptide. Among the array of available chelators, N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N'',N''-pentaacetic acid, commonly known as Chx-A"-DTPA, has emerged as a versatile and reliable option. This acyclic ligand, a derivative of diethylenetriaminepentaacetic acid (DTPA), incorporates a rigid cyclohexyl backbone, which pre-organizes the donor atoms for enhanced kinetic inertness of the resulting radiometal complex compared to its parent molecule.[1]

This technical guide provides a comprehensive overview of Chx-A"-DTPA, focusing on its application in radiopharmaceutical development. It is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating key quantitative data, detailing experimental protocols, and visualizing critical workflows and concepts.

Core Concepts and Advantages

Chx-A"-DTPA has proven to be an excellent chelator for a variety of trivalent radiometals relevant for both imaging and therapy.[2] Its key advantages include:

-

Mild Radiolabeling Conditions: Chx-A"-DTPA allows for efficient radiolabeling at room temperature and physiological pH, which is crucial for preserving the integrity and immunoreactivity of sensitive biomolecules like antibodies.[3][4][5][6]

-

High Kinetic Stability: The incorporation of the cyclohexyl ring into the DTPA backbone enhances the kinetic inertness of its radiometal complexes, reducing the in vivo release of the radionuclide.[1]

-

Versatility: It has been successfully used to chelate a range of radiometals, including Yttrium-90 (⁹⁰Y), Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga), Bismuth-213 (²¹³Bi), Yttrium-86 (⁸⁶Y), and Zirconium-89 (⁸⁹Zr).[4][7][8][9]

-

Established Conjugation Chemistries: Chx-A"-DTPA is commonly functionalized with reactive groups like isothiocyanate (-NCS) or maleimide, enabling straightforward and efficient conjugation to primary amines (e.g., lysine residues) or thiols on biomolecules.[2][7]

Quantitative Performance Data

The following tables summarize key performance indicators for Chx-A"-DTPA with various radionuclides and targeting molecules, as reported in the literature.

Table 1: Radiolabeling Performance of Chx-A"-DTPA Conjugates

| Radionuclide | Targeting Molecule | Labeling Conditions | Radiolabeling Yield (%) | Specific Activity | Reference |

| ⁹⁰Y | Trastuzumab | Room Temp, 15 min | >95 | ~1.8 mCi/mg | [3] |

| ¹¹¹In | Trastuzumab | Room Temp, 30 min | >95 | Not Reported | [7] |

| ⁶⁸Ga | DUPA-Pep | Room Temp, 1-30 min | >95 | Not Reported | [4] |

| ⁹⁰Y | DUPA-Pep | Room Temp, 5-30 min | >95 | Not Reported | [4] |

| ¹⁷⁷Lu | DUPA-Pep | Room Temp, 5-30 min | >95 | Not Reported | [4] |

| ¹¹¹In | MORAb-009 | Not Specified | >90 | 5-10 µCi/6.66 pmol | [10] |

| ²¹³Bi | HuM195 | Room Temp, 10 min | 78 ± 10 | up to 1110 MBq/mg | [11] |

| ¹⁷⁷Lu | Bevacizumab | Not Specified | 98.0 ± 0.6 | Not Reported | [12] |

| ⁸⁹Zr | Pertuzumab | pH 4.5, 10 min | Not Specified | Not Reported | [9] |

Table 2: In Vitro Stability and Immunoreactivity of Chx-A"-DTPA Radioconjugates

| Radioconjugate | Stability Metric | Result | Reference |

| ⁹⁰Y-CHX-A"-DTPA-trastuzumab | Serum Stability (96 h @ 37°C) | 87.1 ± 0.9% | [3] |

| ⁹⁰Y-CHX-A"-DTPA-trastuzumab | Immunoreactive Fraction | 93.9 ± 0.9% | [3] |

| ¹¹¹In-CHX-A"-DTPA-αCD68 | Serum/PBS Stability (24 h) | ≥70% | [13] |

| ¹⁷⁷Lu-CHX-A"-DTPA-6A10 Fab | Radiochemical Purity (72 h, physiological conditions) | >90% | [14] |

| ¹¹¹In-2.4 CHX-A"-DTPA/MORAb-009 | Immunoreactivity | 88.3 ± 4.5% | [10] |

| ¹¹¹In-5.5 CHX-A"-DTPA/MORAb-009 | Immunoreactivity | 81.1 ± 0.9% | [10] |

| ¹⁷⁷Lu-CHX-A"-DTPA-Bevacizumab | In Vitro Stability (4 days @ 37°C) | Retained | [12] |

Table 3: In Vivo Biodistribution Data (Tumor Uptake)

| Radioconjugate | Mouse Model | Tumor Uptake (%ID/g) | Time Point | Reference |

| ⁹⁰Y-CHX-A"-DTPA-trastuzumab | SKOV3 Ovarian Cancer Xenografts | 42.3 ± 4.0 | 72 h | [3][15] |

| ⁸⁶Y-CHX-A"-DTPA-cetuximab | LS-174T Colorectal Carcinoma Xenografts | 27.42 ± 3.59 | 4 d | [8] |

| ¹¹¹In-2.4 CHX-A"-DTPA-MORAb-009 | A431/K5 Tumors | 29.8 ± 7.9 | 24 h | [10] |

| ¹¹¹In-5.5 CHX-A"-DTPA-MORAb-009 | A431/K5 Tumors | 15.6 ± 10.2 | 24 h | [10] |

| ¹⁷⁷Lu-CHX-A"-DTPA-6A10 Fab | Human Glioma Xenografts | 3.0 | 6 h | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving Chx-A"-DTPA.

Conjugation of p-SCN-Bn-CHX-A"-DTPA to an Antibody

This protocol describes the conjugation of the isothiocyanate derivative of Chx-A"-DTPA to the lysine residues of a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

p-SCN-Bn-CHX-A"-DTPA

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Chelate-free buffer (e.g., 0.2 M ammonium acetate, pH 5.5)

-

Arsenazo III assay reagents for determining chelate-to-antibody ratio (optional)

Procedure:

-

Antibody Preparation: Buffer exchange the antibody into the sodium bicarbonate buffer (0.1 M, pH 9.0) using an appropriate method (e.g., centrifugal filtration or dialysis). Adjust the antibody concentration to 5-10 mg/mL.

-

Chelator Preparation: Dissolve p-SCN-Bn-CHX-A"-DTPA in sterile, metal-free water or DMSO to a concentration of 10-20 mg/mL immediately before use.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved p-SCN-Bn-CHX-A"-DTPA to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Purify the resulting immunoconjugate from excess, unreacted chelator using a size-exclusion column (e.g., PD-10) pre-equilibrated with a chelate-free buffer (e.g., 0.2 M ammonium acetate, pH 5.5).

-

Characterization:

-

Determine the protein concentration of the purified immunoconjugate using a standard protein assay (e.g., BCA or UV absorbance at 280 nm).

-

Determine the average number of chelators per antibody (chelate-to-antibody ratio, CAR) using methods such as MALDI-TOF mass spectrometry or the Arsenazo III colorimetric assay.[7]

-

Assess the immunoreactivity of the conjugate to ensure the targeting function of the antibody is preserved.

-

Radiolabeling of a Chx-A"-DTPA-Antibody Conjugate with Yttrium-90

This protocol outlines the radiolabeling of a prepared immunoconjugate with the therapeutic radionuclide ⁹⁰Y.

Materials:

-

⁹⁰YCl₃ in dilute HCl

-

Chx-A"-DTPA-antibody conjugate in 0.2 M ammonium acetate buffer (pH 5.5)

-

Sterile, metal-free water

-

EDTA solution (50 mM, pH 5.5)

-

Size-exclusion chromatography column (e.g., PD-10) for purification

-

Instant thin-layer chromatography (iTLC-SA) strips

-

Mobile phase: 50 mM DTPA solution (pH 2.5)

Procedure:

-

Reaction Setup: In a sterile, metal-free microcentrifuge tube, add the Chx-A"-DTPA-antibody conjugate (e.g., 50 µg).

-

Radiolabeling: Add the desired amount of ⁹⁰YCl₃ (e.g., 1-5 mCi) to the conjugate solution. The final reaction pH should be approximately 5.5.

-

Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes.[3] For some applications, incubation at 37°C for 60 minutes may be used.[3]

-

Quenching: Add a small volume of EDTA solution (e.g., 20 µL of 50 mM) to the reaction mixture to chelate any unbound ⁹⁰Y.[3]

-

Quality Control (Crude Yield): Determine the crude radiochemical yield using iTLC-SA. Spot a small aliquot of the reaction mixture onto an iTLC strip. Develop the strip using the 50 mM DTPA mobile phase. In this system, the ⁹⁰Y-immunoconjugate remains at the origin (Rf = 0), while free ⁹⁰Y and ⁹⁰Y-EDTA migrate with the solvent front (Rf = 1.0).

-

Purification: Purify the radiolabeled antibody using a size-exclusion column (e.g., PD-10) to remove unchelated ⁹⁰Y and ⁹⁰Y-EDTA.

-

Final Quality Control: Determine the radiochemical purity of the final product using iTLC-SA as described in step 5. A radiochemical purity of >95% is typically required.

In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled conjugate in human serum.

Materials:

-

Purified radiolabeled immunoconjugate

-

Human serum

-

Incubator at 37°C

-

iTLC-SA strips and mobile phase (as above) or size-exclusion HPLC (SE-HPLC) system

Procedure:

-

Incubation: Add an aliquot of the purified radiolabeled immunoconjugate to a vial containing human serum.

-

Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48, 72, 96 hours), take a small sample for analysis.[3]

-

Analysis: Analyze the samples by iTLC-SA or SE-HPLC to determine the percentage of radioactivity that remains associated with the antibody.[3][12]

-

Data Reporting: Report the results as the percentage of intact radioconjugate at each time point.

In Vivo Biodistribution Study

This protocol describes a typical biodistribution study in tumor-bearing mice to evaluate the uptake and clearance of the radiopharmaceutical.

Materials:

-

Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)

-

Purified, sterile radiolabeled immunoconjugate formulated in saline

-

Anesthesia

-

Gamma counter or liquid scintillation counter (for beta-emitters like ⁹⁰Y)

-

Dissection tools and collection vials

-

Calibrated scale for weighing organs

Procedure:

-

Animal Preparation: Acclimatize tumor-bearing mice for approximately one week prior to the study.

-

Injection: Administer a known amount of the radiolabeled immunoconjugate (e.g., 20-30 µCi) to each mouse via tail vein injection.[3]

-

Time Points: At predetermined time points post-injection (e.g., 6, 24, 48, 72 hours), euthanize a cohort of mice (typically n=3-5 per group).[3][14]

-

Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, tumor, liver, spleen, kidneys, bone, muscle).

-

Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. For pure beta-emitters like ⁹⁰Y, organ digestion, bleaching, and liquid scintillation counting are required.[3]

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the radioactivity in the tissue to the total injected dose, normalized by the tissue weight.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and concepts relevant to the use of Chx-A"-DTPA.

Caption: Chemical structure of a bifunctional Chx-A"-DTPA chelator.

Caption: Experimental workflow for radiopharmaceutical development.

Caption: Chelation of a radiometal by the Chx-A"-DTPA conjugate.

Caption: Signaling pathway for targeted radionuclide therapy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chx-A dtpa | 142434-84-2 | Benchchem [benchchem.com]

- 3. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Radiolabeling of CHX-A″-DTPA-Antibody Conjugates with [89Zr]ZrCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 111In-Labeled CHX-A''-DTPA–conjugated MORAb-009, a chimeric monoclonal antibody directed against mesothelin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Alpha-emitting bismuth cyclohexylbenzyl DTPA constructs of recombinant humanized anti-CD33 antibodies: pharmacokinetics, bioactivity, toxicity and chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of (177)Lu-CHX-A''-DTPA-Bevacizumab as a radioimmunotherapy agent targeting VEGF expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Evaluation of 177Lu[Lu]-CHX-A″-DTPA-6A10 Fab as a radioimmunotherapy agent targeting carbonic anhydrase XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclohexane Ring's Crucial Role in the Stability of CHX-A"-DTPA Chelates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stability of the chelator-radionuclide complex is a cornerstone in the development of safe and effective radiopharmaceuticals. Insufficient stability can lead to the premature release of the radionuclide in vivo, resulting in off-target toxicity and diminished therapeutic or diagnostic efficacy. The bifunctional chelator CHX-A"-DTPA (N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N",N"-pentaacetic acid) has emerged as a significant advancement over its parent molecule, DTPA (diethylenetriaminepentaacetic acid), primarily due to the incorporation of a cyclohexane ring into its backbone. This guide provides a comprehensive technical overview of the pivotal role this structural modification plays in enhancing the stability of the resulting metal complexes.

The Foundation of Stability: Thermodynamic and Kinetic Principles

The stability of a metal-chelate complex is governed by two key factors: thermodynamic stability and kinetic inertness.

-

Thermodynamic stability , quantified by the stability constant (log K), describes the affinity of the chelator for the metal ion at equilibrium. A higher log K value indicates a stronger metal-ligand bond and a lower concentration of free metal ion in solution.

-

Kinetic inertness refers to the resistance of the complex to dissociation. A kinetically inert complex may have a high thermodynamic stability but, more importantly, dissociates very slowly. For in vivo applications, kinetic inertness is often more critical than thermodynamic stability to prevent transchelation with endogenous metals or other biological molecules.

The introduction of a trans-1,2-cyclohexanediamine unit into the DTPA backbone pre-organizes the donor atoms for metal binding, significantly enhancing the kinetic inertness of the resulting complexes compared to the more flexible, linear DTPA.[1] This pre-organization minimizes the conformational changes required for chelation, leading to faster and more stable complex formation.

Quantitative Comparison of Stability: CHX-A"-DTPA vs. DTPA

Table 1: Stability Data for Yttrium (Y³⁺) Complexes

| Chelator | Parameter | Value | Reference |

| ⁸⁸Y-1B4M-DTPA | Dissociation Rate Constant (day⁻¹) | 3.97 x 10⁻³ | [2] |

| ⁸⁸Y-CHX-A-DTPA | Dissociation Rate Constant (day⁻¹) | 2.54 x 10⁻³ | [2] |

| ⁸⁸Y-CHX-B-DTPA | Dissociation Rate Constant (day⁻¹) | 1.46 x 10⁻² | [2] |

| ⁹⁰Y-CHX-A"-DTPA-trastuzumab | Serum Stability at 96h | 87.1 ± 0.9% | [3] |

As shown in Table 1, the CHX-A isomer of DTPA exhibits a lower dissociation rate constant for Yttrium-88 compared to both a methylated DTPA derivative (1B4M-DTPA) and the CHX-B isomer, highlighting the importance of the cyclohexane ring's stereochemistry.[2] Furthermore, the ⁹⁰Y-CHX-A"-DTPA conjugate with trastuzumab demonstrates excellent stability in human serum.[3]

It is important to note that for some metal ions, such as Bismuth (Bi³⁺), the thermodynamic stability constant of the DTPA complex (log K ≈ 30.3) is reported to be higher than that of the CHX-A"-DTPA complex. Despite this, CHX-A"-DTPA is still considered a superior chelator for in vivo applications due to its significantly greater kinetic inertness.

The Structural Advantage: Role of the Cyclohexane Ring

The enhanced stability of CHX-A"-DTPA can be attributed to several structural features conferred by the cyclohexane ring.

Conformational Rigidity

The cyclohexane ring exists in a stable chair conformation, which reduces the flexibility of the entire chelator molecule. This pre-organizes the coordinating arms of the DTPA moiety into a conformation that is favorable for metal binding. In contrast, the linear and highly flexible nature of DTPA allows for a greater degree of conformational freedom, which can hinder efficient and stable chelation.

dot

Caption: Structural comparison of flexible DTPA and rigid CHX-A"-DTPA.

Stereochemistry: The Importance of the trans Isomer

CHX-A"-DTPA is synthesized from trans-1,2-diaminocyclohexane. This specific stereoisomer is crucial for the enhanced stability of the resulting metal complexes. The trans configuration places the two amino groups on opposite sides of the cyclohexane ring, leading to a more open and pre-organized structure for metal coordination. The cis isomer, where the amino groups are on the same side of the ring, would lead to steric hindrance and a less stable complex. The "A" isomer has been shown to be more kinetically inert than the "B" isomer, further emphasizing the subtle but critical role of stereochemistry.[2]

Experimental Protocols for Stability Determination

Accurate determination of stability constants is essential for the evaluation of new chelating agents. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.

Materials and Reagents:

-

High-precision pH meter and electrode

-

Temperature-controlled titration vessel

-

Calibrated burette

-

Stock solution of the ligand (e.g., CHX-A"-DTPA) of accurately known concentration

-

Stock solution of the metal salt (e.g., YCl₃) of accurately known concentration

-

Standardized carbonate-free strong base solution (e.g., NaOH)

-

Standardized strong acid solution (e.g., HCl)

-

Inert salt solution to maintain constant ionic strength (e.g., KCl)

-

High-purity water

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration of Strong Acid: Titrate a known volume of the standardized strong acid with the standardized strong base to determine the exact concentration of the base and the standard potential of the electrode.

-

Titration of Ligand: Titrate a solution containing a known amount of the ligand and strong acid with the standardized strong base. This allows for the determination of the ligand's protonation constants.

-

Titration of Metal-Ligand System: Titrate a solution containing known amounts of the ligand, metal ion, and strong acid with the standardized strong base.

-

Data Analysis: The titration data (pH vs. volume of base added) is processed using specialized software (e.g., HYPERQUAD). The software refines the protonation and stability constants by minimizing the difference between the experimental and calculated pH values based on a model of the chemical species in solution.

dot

Caption: Workflow for potentiometric determination of stability constants.

Spectrophotometric Competition Assay

This method is particularly useful for complexes with very high stability constants. It involves a competition reaction between the chelator of interest and a competing ligand for the metal ion.

Materials and Reagents:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Stock solution of the metal-ligand complex (e.g., Y-CHX-A"-DTPA)

-

A series of solutions with varying concentrations of a competing ligand (e.g., Arsenazo III)

-

Buffer solution to maintain a constant pH

Procedure:

-

Wavelength Selection: Determine the wavelength of maximum absorbance for the metal-competing ligand complex.

-

Preparation of Solutions: Prepare a series of solutions containing a fixed concentration of the metal-CHX-A"-DTPA complex and varying concentrations of the competing ligand.

-

Equilibration: Allow the solutions to equilibrate for a predetermined time at a constant temperature.

-

Absorbance Measurement: Measure the absorbance of each solution at the selected wavelength.

-

Data Analysis: The increase in absorbance corresponds to the formation of the metal-competing ligand complex. By knowing the stability constant of the metal-competing ligand complex, the concentration of all species at equilibrium can be calculated, which then allows for the determination of the stability constant of the metal-CHX-A"-DTPA complex.

Logical Workflow for Chelator Selection in Radiopharmaceutical Development

The selection of an appropriate bifunctional chelator is a critical decision in the design of a new radiopharmaceutical. The following diagram outlines a logical workflow for this process.

dot

Caption: A logical workflow for bifunctional chelator selection.

Conclusion

The incorporation of a trans-1,2-cyclohexane ring into the backbone of DTPA represents a landmark in the design of bifunctional chelators. The resulting molecule, CHX-A"-DTPA, exhibits significantly enhanced kinetic inertness due to the conformational rigidity and pre-organization of its coordinating arms. This structural modification leads to the formation of highly stable radiometal complexes that are less prone to dissociation in vivo. The superior stability of CHX-A"-DTPA conjugates has established them as a preferred choice for the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications, ensuring that the radionuclide remains securely sequestered and is delivered effectively to the target site. A thorough understanding of the principles of chelate stability and the methodologies for their determination is paramount for the continued advancement of this critical field of medicine.

References

thermodynamic stability of Chx-A"-DTPA radiometal complexes

An In-depth Technical Guide on the Thermodynamic Stability of Chx-A"-DTPA Radiometal Complexes

Introduction

In the development of radiopharmaceuticals for targeted diagnosis and therapy, the stability of the complex formed between the radiometal and the chelating agent is of paramount importance. The bifunctional chelator (S)-2-(4-isothiocyanatobenzyl)-1,4,7,10,13-pentaazacyclohexane-N,N',N'',N''',N''''-pentaacetic acid, commonly known as CHX-A"-DTPA, has emerged as a significant acyclic chelator. Its structure, which incorporates a rigid trans-cyclohexyl ring into the diethylenetriaminepentaacetic acid (DTPA) backbone, pre-organizes the donor atoms for metal coordination. This structural modification enhances the kinetic inertness of its radiometal complexes compared to the parent DTPA, while often permitting faster and milder radiolabeling conditions than macrocyclic chelators like DOTA.[1][2]

This guide provides a comprehensive overview of the thermodynamic and kinetic stability of radiometal complexes with CHX-A"-DTPA, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to aid researchers, scientists, and drug development professionals in this field.

Quantitative Data on Complex Stability

The stability of a metal-ligand complex can be described by its thermodynamic stability constant (log K) and its kinetic inertness. The thermodynamic constant indicates the position of the equilibrium between the complex and its free components, while kinetic inertness refers to the rate at which the complex dissociates, which is often a more critical predictor of in vivo stability.[3][4]

The following table summarizes available stability data for various CHX-A"-DTPA radiometal complexes. It distinguishes between quantitative thermodynamic formation constants and kinetic stability data derived from in vitro assays.

| Radiometal | Complex | Stability Type | Value/Result | Conditions | Reference |

| Bismuth-213 | [²¹³Bi][Bi(CHX-A"-DTPA)]²⁻ | Thermodynamic | log K ≈ 34.9 - 35.6 | N/A | [3] |

| Bismuth-213 | ²¹³Bi-CHX-A"-DTPA | Kinetic | 76% intact | 2 hours in human plasma | [2] |

| Yttrium-90 | [⁹⁰Y]Y-CHX-A"-DTPA-DUPA-Pep | Kinetic | Stable | Up to 72 hours in PBS and human serum at 37°C | [5] |

| Lutetium-177 | [¹⁷⁷Lu]Lu-CHX-A"-DTPA-DUPA-Pep | Kinetic | Stable | Up to 72 hours in PBS and human serum at 37°C | [5] |

| Gallium-68 | [⁶⁸Ga]Ga-CHX-A"-DTPA-DUPA-Pep | Kinetic | Stable | Up to 8 hours in PBS and human serum at 37°C | [5] |

| Yttrium-90 | ⁹⁰Y-CHX-A"-DTPA-trastuzumab | Kinetic | 87.1 ± 0.9% intact | 96 hours in human serum at 37°C | [6] |

| Terbium-149 | ¹⁴⁹Tb-CHX-A"-DTPA-rituximab | General | Demonstrated tumor-free survival | In vivo mouse model | [2] |

Core Concepts: Stability and Chelation

The effectiveness of a radiopharmaceutical is critically dependent on the stable sequestration of the radiometal. The CHX-A"-DTPA chelator achieves this through multiple coordination bonds with the central metal ion.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. connectsci.au [connectsci.au]

- 4. harvest.usask.ca [harvest.usask.ca]

- 5. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Functionalization of p-SCN-Bn-CHX-A"-DTPA for Radiopharmaceutical Development

Introduction: The bifunctional chelator, p-SCN-Bn-CHX-A"-DTPA, formally known as [(R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid, is a critical component in the development of targeted radiopharmaceuticals.[1][2][3] Its unique structure incorporates two key features: a reactive isothiocyanate (-N=C=S) group and a robust cyclohexyl-diethylenetriaminepentaacetic acid (CHX-A"-DTPA) metal-binding moiety. This design allows for the stable covalent attachment of the chelator to targeting biomolecules, such as monoclonal antibodies, and subsequent efficient chelation of therapeutic or diagnostic radionuclides.[1][4] This guide provides an in-depth overview of its properties, functionalization protocols, and applications for researchers and drug development professionals.

Physicochemical Properties and Synthesis

p-SCN-Bn-CHX-A"-DTPA is a derivative of DTPA, engineered for enhanced stability and versatile bioconjugation. While detailed de novo synthesis protocols are proprietary and the compound is typically sourced commercially, its synthesis generally involves multi-step organic chemistry to build the functionalized triamine core and introduce the pentaacetic acid groups.[5] A key structural feature is the cyclohexane backbone, which imparts rigidity to the chelate structure, contributing to the kinetic inertness and thermodynamic stability of its radiometal complexes.

Table 1: Physicochemical Properties of p-SCN-Bn-CHX-A"-DTPA

| Property | Value | Reference |

|---|---|---|

| Chemical Name | [(R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid | [3] |

| CAS Number | 157380-45-5 | [1][3] |

| Molecular Formula | C₂₆H₃₄N₄O₁₀S·3HCl | [3][6] |

| Molecular Weight | 704.0 g/mol (as HCl salt) | [3][6] |

| Purity (Typical) | ≥ 95% (HPLC) | [3] |

| Reactive Group | Isothiocyanate (-SCN) | [1] |

| Application | Bifunctional chelator for radiolabeling biomolecules |[1] |

Functionalization: Conjugation to Biomolecules

The primary function of the p-SCN-Bn-CHX-A"-DTPA is to be conjugated to a targeting molecule, most commonly a protein or antibody, via its isothiocyanate group. This group reacts efficiently with primary amines, such as the ε-amine of lysine residues on an antibody, to form a stable thiourea bond.[7]

Experimental Protocol: Antibody Conjugation

This protocol outlines a general procedure for conjugating p-SCN-Bn-CHX-A"-DTPA to a monoclonal antibody (mAb). Optimization of molar ratios, pH, and incubation time may be required for specific antibodies.

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

-

p-SCN-Bn-CHX-A"-DTPA

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Carbonate (Na₂CO₃) or 0.07 M Sodium Borate, pH 8.5-9.2[8][9]

-

Purification Columns: Size-exclusion chromatography (e.g., PD-10 or NAP-5 columns)[8][9]

-

Elution Buffer: 0.2 M Ammonium Acetate, pH 5.5, or PBS[9]

Procedure:

-

Antibody Preparation: If necessary, exchange the mAb into the conjugation buffer and concentrate to a desired concentration (e.g., 1-5 mg/mL).

-

Chelator Preparation: Dissolve p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).[8]

-

Conjugation Reaction:

-

Add the chelator stock solution to the mAb solution. The molar ratio of chelator to antibody is critical and typically ranges from 3:1 to 50:1.[8][9]

-

For example, for a 5:1 molar ratio, mix the dissolved chelator with the antibody solution and adjust the pH to ~8.5 using the conjugation buffer.[8]

-

Incubate the reaction mixture at room temperature or 37°C for 1 to 8 hours with gentle agitation.[8][9]

-

-

Purification:

-

Characterization & Storage:

-

Determine the protein concentration and the average number of chelators per antibody (see Characterization section).

-

Store the purified immunoconjugate at 4°C for short-term use or freeze aliquots for long-term storage.[8]

-

Table 2: Example Conjugation Reaction Conditions

| Antibody | Chelator:Ab Molar Ratio | pH | Temperature | Incubation Time | Reference |

|---|---|---|---|---|---|

| Dinutuximab | 5:1 | ~8.5 | Room Temp | 1-4 h | [8] |

| Trastuzumab | Not Specified | Not Specified | 37°C | 60 min | [4] |

| hu5A10 | 3:1, 6:1, 12:1 | 9.2 | Room Temp | 8 h | [9] |

| Rituximab | 20:1 | Not Specified | Not Specified | Not Specified |[10] |

Caption: Workflow for antibody conjugation with p-SCN-Bn-CHX-A"-DTPA.

Characterization of the Immunoconjugate

After purification, the immunoconjugate must be characterized to ensure quality and consistency.

-

Chelator-to-Antibody Ratio (CAR): The average number of chelator molecules attached to each antibody is a critical quality attribute. It can impact radiolabeling efficiency, immunoreactivity, and in vivo pharmacokinetics. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the gold standard for this measurement, comparing the mass of the conjugated antibody to the unconjugated antibody.[4][10]

-

Protein Integrity and Purity: SDS-PAGE is used to confirm that the antibody has not fragmented or aggregated during the conjugation process.[10]

-

Secondary Structure: Techniques like FT-IR and Raman spectroscopy can be employed to verify that the conjugation process has not altered the secondary structure (e.g., β-sheet content) of the antibody, which is crucial for its function.[11]

Table 3: Example Characterization of Antibody-DTPA Conjugates

| Antibody | Method | Chelators per Antibody (Avg.) | Reference |

|---|---|---|---|

| Trastuzumab | MALDI-TOF | 1.0 ± 0.6 | [4] |

| Rituximab | MALDI-TOF | 8.8 | [10] |

| DUPA-Pep Peptide | HPLC | Not Applicable (Yield 72%) |[12] |

Radiolabeling of the Immunoconjugate

The final step is to label the purified immunoconjugate with a therapeutic or diagnostic radionuclide. The CHX-A"-DTPA chelate forms stable complexes with a variety of radiometals, particularly trivalent ions like Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In).[4][8][12]

Experimental Protocol: Radiolabeling

This is a general protocol for radiolabeling. Specific conditions, especially pH and temperature, should be optimized for the chosen radionuclide.

Materials:

-

Purified mAb-CHX-A"-DTPA immunoconjugate

-

Radionuclide solution (e.g., ⁹⁰YCl₃, ¹⁷⁷LuCl₃)

-

Labeling Buffer: 0.1 M - 1 M Sodium or Ammonium Acetate, pH 5.5[8]

-

Quenching Agent (optional): 50 mM DTPA solution

-

Quality Control: Instant thin-layer chromatography (ITLC) or radio-HPLC system

Procedure:

-

Reaction Setup: In a clean reaction vial, add the purified immunoconjugate and the labeling buffer.

-

Radionuclide Addition: Add the required activity of the radionuclide solution to the vial. The amount of immunoconjugate is typically in the range of 0.1 mg per 37 MBq of activity.[8]

-

Incubation: Incubate the reaction at room temperature or 37°C for 15-60 minutes.[4][8] High radiochemical yields (>95%) are often achieved within 15 minutes at room temperature.[13]

-

Quality Control: Determine the radiochemical purity (RCP) by ITLC or radio-HPLC to quantify the percentage of radionuclide successfully chelated by the immunoconjugate.

-

Purification (if necessary): If the RCP is below the desired threshold (e.g., 95%), the final product can be purified using size-exclusion chromatography (e.g., PD-10 column) to remove any free, unchelated radionuclide.[8]

Table 4: Example Radiolabeling Conditions and Yields | Radionuclide | Conjugate | Conditions | Radiochemical Yield | Reference | | :--- | :--- | :--- | :--- | | ⁹⁰Y | CHX-A"-DTPA-trastuzumab | pH 5.5, Room Temp, 15 min | >95% |[4][13] | | ⁹⁰Y | CHX-A"-DTPA-dinutuximab | pH 5.5, 37°C, 60 min | Not Specified |[8] | | ¹⁷⁷Lu | CHX-A"-DTPA-dinutuximab | pH 5.5, 37°C, 60 min | Not Specified |[8] | | ⁶⁸Ga | CHX-A"-DTPA-DUPA-Pep | pH 4.0, 95°C, 5 min | >98% |[12] | | ¹¹¹In | CHX-A"-DTPA-hu5A10 | pH 5.5, 38°C, 60 min | Not Specified |[9] |

Caption: General workflow for radiolabeling of the immunoconjugate.

Logical Relationships in Radiopharmaceutical Construction

The development of a functional radiopharmaceutical using this system relies on the precise interplay between its three core components: the targeting antibody, the bifunctional chelator, and the radiometal. The chelator acts as the essential linker, covalently binding to the antibody while providing a stable coordination site for the radionuclide.

Caption: Relationship between components of the final radiopharmaceutical.

References

- 1. p-SCN-Bn-CHX-A”-DTPA | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. macrocyclics.com [macrocyclics.com]

- 4. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p-SCN-Bn-CHX-A''-DTPA 157380-45-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. farmaciajournal.com [farmaciajournal.com]

- 12. mdpi.com [mdpi.com]

- 13. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Chelation: A Technical Guide to Chx-A"-DTPA and Trivalent Radiometals

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelator is a critical step in the creation of effective radiopharmaceuticals. Among the array of options, N-[(R)-2-amino-3-(p-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N",N"-pentaacetic acid (Chx-A"-DTPA) has emerged as a robust and versatile platform for sequestering trivalent radiometals. This guide provides an in-depth exploration of the coordination chemistry of Chx-A"-DTPA, offering a comprehensive overview of its properties, experimental protocols, and a comparative analysis of its performance with key trivalent radiometals used in nuclear medicine.

The unique structural feature of Chx-A"-DTPA, incorporating a cyclohexyl ring into the backbone of diethylenetriaminepentaacetic acid (DTPA), imparts a pre-organized conformation that enhances the kinetic inertness of its radiometal complexes compared to its parent molecule, DTPA. This increased stability is crucial for in vivo applications, minimizing the release of the radiometal and subsequent off-target toxicity.[1][2] Chx-A"-DTPA has demonstrated its utility with a range of trivalent radiometals, including Yttrium-90 (⁹⁰Y), Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), and the alpha-emitter Actinium-225 (²²⁵Ac).[3][4][5]

Quantitative Analysis of Chx-A"-DTPA Coordination

The effectiveness of a chelator is quantitatively assessed through various parameters, including radiolabeling efficiency, radiochemical purity, and stability under physiological conditions. The following tables summarize key quantitative data for Chx-A"-DTPA with several clinically relevant trivalent radiometals.

| Radiometal | Biomolecule | Radiolabeling Efficiency (%) | Radiochemical Purity (%) | In Vitro Serum Stability (%) (Time) | Reference |

| ⁹⁰Y | Trastuzumab | >95% | >99% (after purification) | 87.1 ± 0.9 (96 h) | [1] |

| ⁹⁰Y | DUPA-Pep | >95% | Not specified | Stable (72 h) | [6] |

| ¹¹¹In | Trastuzumab | >95% | >98% | Not specified | [3] |

| ¹⁷⁷Lu | DUPA-Pep | >95% | Not specified | Stable (72 h) | [6] |

| ¹⁷⁷Lu | Bevacizumab | ~74% | Not specified | >92% (15 days) | [7] |

Comparative Stability of Chx-A"-DTPA Complexes

While comprehensive thermodynamic stability constants (log K) for Chx-A"-DTPA with all trivalent radiometals are not extensively documented in a single source, studies consistently demonstrate its superior stability over DTPA.[1][2] The incorporation of the cyclohexyl ring pre-organizes the donor atoms for more effective coordination, leading to a more kinetically inert complex. However, it is generally considered to be less stable than macrocyclic chelators like DOTA.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Chx-A"-DTPA in radiopharmaceutical development. The following sections outline key experimental protocols.

Radiolabeling of a Monoclonal Antibody with Chx-A"-DTPA and ⁹⁰Y

This protocol is a synthesized example based on recurring methodologies in the literature.[1]

Materials:

-

Chx-A"-DTPA conjugated monoclonal antibody (mAb)

-

⁹⁰YCl₃ in dilute HCl

-

Ammonium acetate buffer (0.5 M, pH 5.5), Chelex-100 treated

-

Gentisic acid

-

PD-10 desalting column (or equivalent size-exclusion chromatography)

-

Instant thin-layer chromatography (ITLC) strips (e.g., ITLC-SG)

-

DTPA solution (50 mM, pH 5) as mobile phase for ITLC

-

Radio-TLC scanner or gamma counter

Procedure:

-

Preparation of the Labeling Solution:

-

In a sterile, pyrogen-free microcentrifuge tube, combine a predetermined amount of the Chx-A"-DTPA-mAb conjugate with ammonium acetate buffer to achieve a final pH of 5.0-5.5.

-

Add gentisic acid to prevent radiolysis, particularly for higher activities.

-

-

Addition of Radiometal:

-

Carefully add the ⁹⁰YCl₃ solution to the antibody-chelator mixture. The volume should be minimized to avoid significant changes in pH.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 15-30 minutes. Gentle mixing may be applied.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a small volume of a DTPA or EDTA solution to chelate any unbound ⁹⁰Y.

-

-

Purification:

-

Purify the radiolabeled antibody from unreacted ⁹⁰Y and other small molecules using a PD-10 desalting column pre-equilibrated with a suitable buffer (e.g., saline or PBS).

-

Collect fractions and identify the fractions containing the radiolabeled antibody using a gamma counter.

-

-

Quality Control:

-

Determine the radiochemical purity using ITLC. Spot a small aliquot of the purified product onto an ITLC strip.

-

Develop the chromatogram using the DTPA mobile phase. In this system, the radiolabeled antibody remains at the origin, while free ⁹⁰Y moves with the solvent front.

-

Calculate the radiochemical purity by measuring the radioactivity at the origin relative to the total radioactivity on the strip.

-

In Vitro Serum Stability Assay

This protocol outlines a general procedure for assessing the stability of the radiolabeled conjugate in human serum.[1][8]

Materials:

-

Purified radiolabeled Chx-A"-DTPA-mAb

-

Human serum, sterile filtered

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Size-exclusion high-performance liquid chromatography (SE-HPLC) system with a radiodetector, or ITLC as described above.

Procedure:

-

Incubation:

-

Add a small aliquot of the purified radiolabeled antibody to a tube containing human serum.

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 1, 24, 48, 72, 96 hours), remove an aliquot of the serum mixture.

-

-

Analysis:

-

Analyze the aliquot by SE-HPLC or ITLC to determine the percentage of radioactivity that remains bound to the antibody.

-

For SE-HPLC, the radiolabeled antibody will elute at a characteristic retention time, while dissociated radiometal or its complexes with serum proteins will elute at different times.

-

For ITLC, the protein-bound radioactivity is determined as described in the radiolabeling quality control.

-

-

Calculation:

-

Calculate the percentage of intact radiolabeled antibody at each time point to assess the stability.

-

Visualizing the Chemistry and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the chelation process and a typical experimental workflow.

Caption: Chelation of a trivalent radiometal by Chx-A"-DTPA.

Caption: Experimental workflow for radiolabeling and stability testing.

Conclusion

Chx-A"-DTPA stands as a valuable and well-established bifunctional chelator for trivalent radiometals in the development of radiopharmaceuticals. Its ability to form stable complexes under mild conditions makes it particularly suitable for sensitive biomolecules like monoclonal antibodies. The enhanced in vivo stability it offers over traditional acyclic chelators like DTPA is a key advantage for therapeutic and diagnostic applications. This guide provides a foundational understanding of its coordination chemistry and practical methodologies, empowering researchers to effectively utilize Chx-A"-DTPA in their pursuit of novel and effective targeted radiopharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Evolving Coordination Chemistry of Radiometals for Targeted Alpha Therapy | Australian Journal of Chemistry | ConnectSci [connectsci.au]

- 6. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Radiolabeling of a [90Y]Y-Anti-CD66-Antibody for Radioimmunotherapy before Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Chx-A"-DTPA Based Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of agents based on the bifunctional chelator Chx-A"-DTPA (N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N”,N”-pentaacetic acid). Chx-A"-DTPA is a well-established chelating agent for various radionuclides used in both diagnostic imaging and therapeutic applications in oncology.[1] Its favorable properties, including stable complex formation with a range of radiometals and efficient radiolabeling under mild conditions, have made it a valuable tool in the development of targeted radiopharmaceuticals.[1][2][3]

Core Concepts and Applications

Chx-A"-DTPA serves as a linker between a targeting biomolecule, such as a monoclonal antibody or peptide, and a metallic radionuclide.[1] This allows for the specific delivery of radiation to target tissues, such as tumors, for either imaging (e.g., SPECT or PET) or therapy (e.g., radioimmunotherapy).[1][3] The choice of radionuclide dictates the application, with gamma or positron emitters used for imaging and alpha or beta emitters for therapy.[3] Preclinical evaluation is a critical step to assess the safety and efficacy of these agents before they can be considered for clinical use.[4]

Data Summary: Radiolabeling and In Vitro Studies

The following tables summarize key quantitative data from various preclinical studies on Chx-A"-DTPA based agents.

Table 1: Radiolabeling Efficiency and Purity

| Targeting Molecule | Radionuclide | Radiolabeling Efficiency (%) | Radiochemical Purity (%) | Reference |

| Trastuzumab | ¹¹¹In | >95 | >95 | [1] |

| Trastuzumab | ⁹⁰Y | >95 | >99 | [2] |

| Trastuzumab | ⁶⁷Ga | 92.5 ± 2.1 | >98 ± 0.5 | [5] |

| Pertuzumab | ⁸⁹Zr | Not specified | Not specified | [6] |

| MORAb-009 | ¹¹¹In | 92.5 - 94.8 | >98 | [7] |

| Bevacizumab | ¹⁷⁷Lu | Not specified | 98.0 ± 0.6 | [8] |

| Nimotuzumab | ¹⁷⁷Lu | Not specified | >98 | [9] |

Table 2: In Vitro Stability and Immunoreactivity

| Agent | In Vitro Stability (Human Serum) | Immunoreactivity (%) | Reference |

| ⁹⁰Y-CHX-A″-DTPA-trastuzumab | 87.1 ± 0.9% at 96h | 93.9 ± 0.9 | [2] |

| ⁶⁷Ga-CHX-A-DTPA-trastuzumab | 81.8 ± 1.8% over 48h | 84 | [5][10] |

| ¹¹¹In-CHX-A''-MORAb-009 (2.4 chelators/Ab) | Not specified | 88.3 ± 4.5 | [7] |

| ¹¹¹In-CHX-A''-MORAb-009 (5.5 chelators/Ab) | Not specified | 81.1 ± 0.9 | [7] |

| ¹⁷⁷Lu-CHX-A''-DTPA-Bevacizumab | Retained up to 4 days | Good uptake in U937 cells | [8] |

| ¹⁷⁷Lu-CHX-A''-DTPA-Nimotuzumab | Good stability up to 4 days | Specificity to EGFR confirmed | [9] |

Biodistribution Data

Table 3: Tumor Uptake in Preclinical Models

| Agent | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Reference |

| ⁹⁰Y-CHX-A″-DTPA-trastuzumab | SKOV3 ovarian cancer xenografts | 42.3 ± 4.0 | 72h | [2] |

| ¹¹¹In-CHX-A''-MORAb-009 (2.4 chelators/Ab) | A431/K5 tumors | 29.8 ± 7.9 | 24h | [7] |

| ¹¹¹In-CHX-A''-MORAb-009 (5.5 chelators/Ab) | A431/K5 tumors | 15.6 ± 10.2 | 24h | [7] |

| ¹¹¹In-CHX-A” DTPAZ₂₃₉₅-C | SKOV-3 xenografts | 17.3 ± 4.8 | 4h | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.

Conjugation of Chx-A"-DTPA to Biomolecules

The most common method for conjugating Chx-A"-DTPA to antibodies and other proteins involves the use of a bifunctional chelator derivative, such as p-SCN-Bn-CHX-A"-DTPA, which contains an isothiocyanate group.[2][12] This group reacts with primary amine groups (e.g., lysine residues) on the biomolecule to form a stable thiourea bond.[1]

Typical Protocol:

-

Dissolve the biomolecule (e.g., antibody) in a suitable buffer, typically a bicarbonate or borate buffer with a pH of 8.5-9.0.

-

Add a molar excess of the p-SCN-Bn-CHX-A"-DTPA derivative to the biomolecule solution. The molar ratio can be varied to control the number of chelators conjugated per biomolecule.[7]

-

Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-18 hours).[11]

-

Purify the resulting immunoconjugate to remove unconjugated chelator using methods like size exclusion chromatography (e.g., PD-10 columns) or dialysis.[1][7]

-

Determine the average number of chelators per biomolecule using techniques such as spectrophotometric assays (e.g., Arsenazo III assay) or mass spectrometry.[1][5]

An alternative strategy utilizes a maleimido derivative of Chx-A"-DTPA for site-specific conjugation to thiol groups on the biomolecule.[1]

Radiolabeling of Chx-A"-DTPA Conjugates

Chx-A"-DTPA conjugates can be efficiently radiolabeled with a variety of radionuclides under mild conditions.[2][3]

Typical Protocol for ¹¹¹In or ⁹⁰Y Labeling:

-

Add the radionuclide (e.g., ¹¹¹InCl₃ or ⁹⁰YCl₃) to the Chx-A"-DTPA-conjugated biomolecule in a suitable buffer, such as ammonium acetate or sodium acetate, with a pH between 4.5 and 7.0.[1][2][6]

-

Incubate the reaction mixture at room temperature or 37°C for a short period (e.g., 15-60 minutes).[1][2]

-

Quench the reaction by adding a solution of EDTA or DTPA to chelate any unbound radionuclide.[1]

-

Determine the radiochemical purity using methods like instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (SE-HPLC).[2][8]

-

Purify the radiolabeled conjugate if necessary using a size exclusion column.[1]

In Vitro Stability Assays

The stability of the radiolabeled conjugate is assessed to ensure that the radionuclide remains bound to the chelator under physiological conditions.

Typical Protocol:

-

Incubate the radiolabeled conjugate in human serum or phosphate-buffered saline (PBS) at 37°C.[2][5][10]

-

At various time points (e.g., 24, 48, 96 hours), take aliquots of the mixture.

-

Analyze the aliquots by a suitable method (e.g., ITLC or SE-HPLC) to quantify the percentage of intact radiolabeled conjugate versus released radionuclide.[2][10]

Cell Binding and Immunoreactivity Assays

These assays determine if the conjugation and radiolabeling processes have adversely affected the binding affinity of the biomolecule to its target.

Typical Protocol (Lindmo Assay):

-

Prepare serial dilutions of cells expressing the target antigen.

-

Add a constant, small amount of the radiolabeled conjugate to each cell dilution.

-

Incubate to allow for binding.

-

Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.

-

Measure the radioactivity in the cell pellet and the supernatant.

-

Plot the reciprocal of the bound radioactivity versus the reciprocal of the cell concentration. The immunoreactive fraction is determined by extrapolating to infinite antigen excess.[5][10]

In Vivo Biodistribution Studies

Biodistribution studies in animal models are essential to evaluate the uptake and clearance of the radiolabeled agent from various organs and the tumor.

Typical Protocol:

-

Inject tumor-bearing mice (e.g., nude mice with xenografts) intravenously with a known amount of the radiolabeled conjugate.[2][7][13]

-

At predetermined time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize groups of animals.[2][5][7]

-

Dissect and weigh major organs and the tumor.

-

Measure the radioactivity in each tissue using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[2][5]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes in the preclinical evaluation of Chx-A"-DTPA based agents.

References

- 1. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of radiopharmaceutical toxicological prerequisites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production and Preclinical evaluation of the 67Ga-CHX-A-DTPA-trastuzumab for HER2+ breast cancer SPECT Imaging [rpe.kntu.ac.ir]

- 6. Radiolabeling of CHX-A″-DTPA-Antibody Conjugates with [89Zr]ZrCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 111In-Labeled CHX-A''-DTPA–conjugated MORAb-009, a chimeric monoclonal antibody directed against mesothelin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Evaluation of (177)Lu-CHX-A''-DTPA-Bevacizumab as a radioimmunotherapy agent targeting VEGF expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rpe.kntu.ac.ir [rpe.kntu.ac.ir]

- 11. Evaluation of a maleimido derivative of CHX-A” DTPA for site-specific labeling of Affibody molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal (90)Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: CHX-A"-DTPA Conjugation to Monoclonal Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a cornerstone in the development of radioimmunoconjugates for targeted imaging and therapy of cancers.[1] Among the various chelating agents, CHX-A"-DTPA (N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N”,N” -pentaacetic acid) has emerged as a highly effective chelator for a range of diagnostically and therapeutically relevant trivalent radiometals.[2] Its ability to form stable complexes with radionuclides like Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu) under mild conditions makes it a preferred choice for labeling sensitive biomolecules like antibodies.[2][3][4]

These application notes provide detailed protocols for the conjugation of CHX-A"-DTPA to monoclonal antibodies via two primary methods: random lysine conjugation using an isothiocyanate derivative and site-specific conjugation using a maleimide derivative. This document also covers the subsequent radiolabeling, purification, and characterization of the resulting immunoconjugates.

Conjugation Chemistries

The choice of conjugation strategy depends on the specific antibody, the desired level of control over the conjugation sites, and the availability of functional groups on the mAb.

-

Random Lysine Conjugation: This is a widely used method that targets the abundant ε-amino groups of lysine residues on the antibody surface.[2] The isothiocyanate-functionalized chelator, p-SCN-Bn-CHX-A"-DTPA, reacts with these primary amines to form a stable thiourea bond.[2][3] While effective, this method can lead to a heterogeneous population of conjugates with varying numbers of chelators attached at different positions, which may potentially impact the antigen-binding affinity if lysine residues are present in the complementarity-determining regions.[1]

-

Site-Specific Thiol Conjugation: For more precise control over the conjugation site and stoichiometry, a maleimido-functionalized CHX-A"-DTPA derivative can be utilized.[1] This approach targets free sulfhydryl (thiol) groups, which can be introduced into the antibody structure at specific locations through protein engineering (e.g., cysteine-containing Affibody molecules) or by the reduction of interchain disulfide bonds.[5][6] This site-specific conjugation results in a more homogeneous product with a well-defined drug-to-antibody ratio (DAR).[5]

Experimental Protocols

Protocol 1: Random Lysine Conjugation using p-SCN-Bn-CHX-A"-DTPA

This protocol is based on the conjugation of p-SCN-Bn-CHX-A"-DTPA to the lysine residues of a monoclonal antibody, such as trastuzumab.[3]

Materials:

-

Monoclonal antibody (e.g., trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)

-

p-SCN-Bn-CHX-A"-DTPA

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium Bicarbonate buffer (0.1 M, pH 8.5-9.0)

-

PD-10 desalting columns (or equivalent size-exclusion chromatography system)[7][8]

-

Reaction tubes

-

Spectrophotometer

-

MALDI-TOF Mass Spectrometer (for determining chelator-to-antibody ratio)[3]

Procedure:

-

Antibody Preparation:

-

If necessary, exchange the antibody buffer to the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0) using a PD-10 desalting column or dialysis.[9]

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Chelator Preparation:

-

Dissolve p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.

-

-

Conjugation Reaction:

-

Add the desired molar excess of the dissolved p-SCN-Bn-CHX-A"-DTPA to the antibody solution. A typical starting point is a 5 to 20-fold molar excess of chelator to antibody.

-

Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.[8]

-

-

Purification of the Immunoconjugate:

-

Characterization:

-

Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or A280).

-

Determine the average number of chelators conjugated per antibody molecule (chelator-to-antibody ratio, CAR) using MALDI-TOF mass spectrometry.[3]

-

Protocol 2: Site-Specific Thiol Conjugation using Maleimido-CHX-A"-DTPA

This protocol describes the conjugation of a maleimido-CHX-A"-DTPA derivative to a thiol-containing antibody or antibody fragment.[1]

Materials:

-

Thiol-containing monoclonal antibody or fragment (e.g., engineered Fab or reduced IgG)

-

Maleimido-CHX-A"-DTPA

-

Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond re-formation)

-

PD-10 desalting columns or equivalent

-

HPLC system for purification and analysis

Procedure:

-

Antibody Preparation:

-

If starting with a full-length IgG, partial reduction of interchain disulfide bonds is required to generate free thiol groups. This can be achieved by incubating the antibody with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6] The degree of reduction needs to be carefully controlled to maintain the antibody's integrity.

-

Immediately after reduction, remove the reducing agent using a desalting column equilibrated with the reaction buffer.

-

-

Chelator Preparation:

-

Dissolve the maleimido-CHX-A"-DTPA in a suitable organic solvent (e.g., DMSO) and then dilute into the reaction buffer.

-

-

Conjugation Reaction:

-

Add the maleimido-CHX-A"-DTPA solution to the reduced antibody solution. A 1.5 to 5-fold molar excess of the maleimide chelator over the available thiol groups is a typical starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

-

Purification of the Immunoconjugate:

-

Characterization:

-

Determine the protein concentration and the chelator-to-antibody ratio.

-

Protocol 3: Radiolabeling of CHX-A"-DTPA-Antibody Conjugates

This protocol provides a general procedure for radiolabeling the immunoconjugate with a trivalent radiometal, such as ¹¹¹In or ⁹⁰Y.[1][3]

Materials:

-

CHX-A"-DTPA-antibody conjugate

-

Radiometal solution (e.g., ¹¹¹InCl₃ in 0.05 M HCl or ⁹⁰YCl₃)[1][3]

-

EDTA solution (0.1 M, for quenching)[1]

-

PD-10 desalting column

-

Instant thin-layer chromatography (ITLC) system for quality control[10]

Procedure:

-

Reaction Setup:

-

In a reaction vial, add the CHX-A"-DTPA-antibody conjugate solution.

-

Add the ammonium acetate buffer to adjust the pH to the optimal range for the specific radiometal.

-

-

Radiolabeling:

-

Quenching:

-

Add a small volume of EDTA solution to chelate any unbound radiometal and stop the reaction.[1]

-

-

Purification and Quality Control:

Data Presentation

The following tables summarize key quantitative data from various studies on CHX-A"-DTPA conjugation and radiolabeling.

Table 1: Chelator-to-Antibody Ratios and Immunoreactivity

| Antibody | Chelator Derivative | Molar Excess of Chelator | Chelator-to-Antibody Ratio (CAR) | Immunoreactivity (%) | Reference |

| Trastuzumab | isothiocyanate-CHX-A"-DTPA | Not Specified | ~2 | Not Specified | [1] |

| MORAb-009 | isothiocyanate-CHX-A"-DTPA | Not Specified | 2.4 | 88.3 ± 4.5 | [7] |

| MORAb-009 | isothiocyanate-CHX-A"-DTPA | Not Specified | 5.5 | 81.1 ± 0.9 | [7] |

| Trastuzumab | p-SCN-Bn-CHX-A"-DTPA | Not Specified | Not Specified | Not Specified | [3] |

| hu5A10 | CHX-A"-DTPA | 3:1 | Not Specified | Not Specified | [12] |

| hu5A10 | CHX-A"-DTPA | 12:1 | Not Specified | Not Specified | [12] |

Table 2: Radiolabeling Efficiency and Stability

| Immunoconjugate | Radiometal | Radiolabeling Efficiency (%) | Incubation Time (min) | Temperature | In Vitro Serum Stability (%) | Reference |

| ¹¹¹In-CHX-A"-DTPA-trastuzumab (maleimide) | ¹¹¹In | >95 | 30 | Room Temp | Not Specified | [1] |

| ⁹⁰Y-CHX-A"-DTPA-trastuzumab | ⁹⁰Y | >95 | 15 | Room Temp | 87.1 ± 0.9 (96h) | [3] |

| ¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C (maleimide) | ¹¹¹In | >99 | 10 | Room Temp | Not Specified | [5] |

| ¹⁷⁷Lu-CHX-A"-DTPA-p-Bn-SA-mAb | ¹⁷⁷Lu | 74 | 10 | Room Temp | >92 (15 days) | [4] |

| ¹¹¹In-CHX-A"-DTPA-MORAb-009 (CAR 2.4) | ¹¹¹In | 92.5 | Not Specified | Not Specified | Not Specified | [7] |

| ¹¹¹In-CHX-A"-DTPA-MORAb-009 (CAR 5.5) | ¹¹¹In | 94.8 | Not Specified | Not Specified | Not Specified | [7] |

Visualizations

The following diagrams illustrate the experimental workflows for the conjugation and radiolabeling processes.

Caption: Experimental workflows for random lysine and site-specific thiol conjugation of CHX-A"-DTPA to monoclonal antibodies.

Caption: General workflow for the radiolabeling of CHX-A"-DTPA-antibody conjugates.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful conjugation of CHX-A"-DTPA to monoclonal antibodies and their subsequent radiolabeling. The choice between random and site-specific conjugation methods will depend on the specific requirements of the research or therapeutic application. Careful control of the reaction conditions and thorough purification are critical for obtaining high-quality radioimmunoconjugates with preserved immunoreactivity and high radiochemical purity. These powerful molecular tools hold significant promise for advancing the fields of targeted cancer imaging and radioimmunotherapy.

References

- 1. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chx-A dtpa | 142434-84-2 | Benchchem [benchchem.com]

- 3. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AAZTA5-squaramide ester competing with DOTA-, DTPA- and CHX-A″-DTPA-analogues: Promising tool for 177Lu-labeling of monoclonal antibodies under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of a maleimido derivative of CHX-A” DTPA for site-specific labeling of Affibody molecules - PMC [pmc.ncbi.nlm.nih.gov]